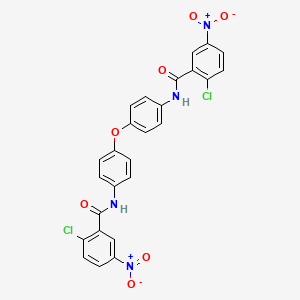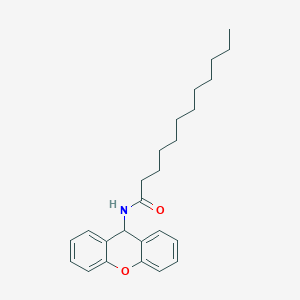![molecular formula C17H13F5N6O3 B10893488 N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B10893488.png)
N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a pentafluorobenzyl group and a nitropyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazole Core: The initial step involves the synthesis of the 3,5-dimethyl-1H-pyrazole core. This can be achieved through the condensation of acetylacetone with hydrazine hydrate under reflux conditions.
Introduction of the Pentafluorobenzyl Group: The next step involves the alkylation of the pyrazole core with 2,3,4,5,6-pentafluorobenzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Nitro Group: The nitropyrazole moiety is synthesized separately by nitration of pyrazole using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reaction: Finally, the two synthesized intermediates are coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
化学反応の分析
Types of Reactions
N~1~-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogenation over a palladium catalyst, which may reduce the nitro group to an amine.
Substitution: The fluorine atoms on the pentafluorobenzyl group can be substituted with nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N1-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
作用機序
The mechanism of action of N1-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the pyrazole rings may bind to enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the pentafluorobenzyl and nitro groups.
2,3,4,5,6-Pentafluorobenzyl bromide: Used in the synthesis of the target compound, it is a common reagent in organic synthesis.
3-Nitro-1H-pyrazole: A precursor in the synthesis of the target compound, known for its reactivity and use in various chemical reactions.
Uniqueness
N~1~-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to its combination of a pentafluorobenzyl group and a nitropyrazole moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C17H13F5N6O3 |
|---|---|
分子量 |
444.32 g/mol |
IUPAC名 |
N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-yl]-2-(3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C17H13F5N6O3/c1-7-17(23-11(29)6-26-4-3-10(25-26)28(30)31)8(2)27(24-7)5-9-12(18)14(20)16(22)15(21)13(9)19/h3-4H,5-6H2,1-2H3,(H,23,29) |
InChIキー |
BWRPGNPGRXVHKB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)CN3C=CC(=N3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10893409.png)
![9-Phenyl-6-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10893415.png)
![4-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B10893417.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N'-{(E)-[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetohydrazide](/img/structure/B10893420.png)
![3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B10893427.png)
![N-[1-(1H-pyrazol-1-yl)propan-2-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B10893430.png)

![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B10893436.png)
![N-(2-chlorophenyl)-4-oxo-4-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]butanamide](/img/structure/B10893447.png)


![Ethyl 2-[({[3-cyano-4,6-bis(4-methoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B10893477.png)
![4-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10893482.png)
![4-chloro-N-{3-[(1Z)-1-{2-[(4-methyl-3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B10893487.png)
